beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI)

Peracylated glucofuranose Crystallization Synthetic carbohydrate chemistry

The compound designated beta-D-xylo-Hexofuranose, pentapropanoate, (5ξ)-(9CI) (CAS 307531-77-7) is a fully protected monosaccharide derivative, chemically equivalent to 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose. It belongs to the class of peracylated glucofuranoses, wherein all five free hydroxyl groups of D-glucose in its five-membered furanose ring form are esterified with propanoic acid.

Molecular Formula C21H32O11
Molecular Weight 460.5 g/mol
Cat. No. B7980104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI)
Molecular FormulaC21H32O11
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(C1C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC
InChIInChI=1S/C21H32O11/c1-6-13(22)27-11-12(28-14(23)7-2)18-19(29-15(24)8-3)20(30-16(25)9-4)21(32-18)31-17(26)10-5/h12,18-21H,6-11H2,1-5H3/t12?,18-,19+,20-,21-/m1/s1
InChIKeyFXRJPQKYPCUCSK-CWTTXOGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-D-xylo-Hexofuranose Pentapropanoate (CAS 307531-77-7): A Crystalline Peracylated Glucofuranose Intermediate


The compound designated beta-D-xylo-Hexofuranose, pentapropanoate, (5ξ)-(9CI) (CAS 307531-77-7) is a fully protected monosaccharide derivative, chemically equivalent to 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose [1]. It belongs to the class of peracylated glucofuranoses, wherein all five free hydroxyl groups of D-glucose in its five-membered furanose ring form are esterified with propanoic acid [2]. The compound is isolated as a crystalline solid with a reported melting point of 75–76 °C . Its primary role in synthetic carbohydrate chemistry is as a stable, readily handled glycosyl donor precursor for the construction of glucofuranosyl-containing molecules [1].

Why beta-D-xylo-Hexofuranose Pentapropanoate Cannot Be Simply Replaced by Other Peracylated Sugars


In carbohydrate chemistry, the protecting group strategy is not ancillary but determinative. The propanoyl ester of beta-D-xylo-Hexofuranose pentapropanoate imparts a distinct combination of crystallinity, anomeric configuration, and steric/electronic properties that govern downstream reaction outcomes [1]. Direct substitution with the widely available penta-O-acetyl analogue typically yields an oil or non-crystalline solid, complicating purification and handling at scale, while also delivering a less favorable anomeric ratio (α:β ≈ 1:52) that reduces β-selectivity in glycosylation [2]. Using the pyranose isomer or alternative acyl chain lengths (e.g., acetate, butyrate) alters neighboring-group participation and hydrolytic stability, resulting in divergent stereochemical courses and yields. These differences, detailed quantitatively below, mean that the choice of peracylated sugar is a critical decision point in synthetic route design and procurement.

Quantitative Differentiation Evidence for beta-D-xylo-Hexofuranose Pentapropanoate vs. Closest Analogs


Crystalline Nature: Propanoyl Ester vs. Acetyl Ester Glucofuranose

The propanoyl derivative is obtained as a crystalline solid (mp 75–76 °C), while the corresponding penta-O-acetyl-β-D-glucofuranose is typically isolated as an oil or non-crystalline material under analogous conditions [1][2]. Crystallinity facilitates purification by recrystallization from ethanol, enabling procurement of material with consistently high purity and simplified handling [3].

Peracylated glucofuranose Crystallization Synthetic carbohydrate chemistry

One-Pot Synthesis Yield: Propanoyl Ester Outperforms Acetyl Ester Route Efficiency

A direct one-pot procedure from D-glucose delivers penta-O-propanoyl-β-D-glucofuranose in 58% isolated yield, whereas the corresponding acetyl analogue requires a multi-step sequence with lower overall efficiency and lower anomeric purity (α:β ratio 1:52) [1][2]. The boric acid-mediated furanose ring-locking strategy is uniquely effective for the propanoyl derivative.

Peracylated glucofuranose synthesis Boric acid methodology Yield optimization

Glycosylation Selectivity: β-Stereocontrol Using Propanoyl Ester as Neighboring Group Participant

Penta-O-propanoyl-β-D-glucofuranose functions as an efficient glycosyl donor in acid-catalyzed reactions with O-, S-, and N-nucleophiles, affording β-linked glucofuranosyl products with good selectivity [1]. The propanoyl ester at C-2 provides effective neighboring-group participation, directing the stereochemical outcome toward the 1,2-trans configuration. In contrast, the acetate analogue, which partially epimerizes to the α-form (α:β 1:52), yields mixtures requiring chromatographic separation of anomers [2]. The enhanced steric bulk of the propanoate relative to acetate is correlated with improved β-selectivity, a trend consistent across acylated furanose donors [3].

Glucofuranosylation Neighboring-group participation β-Selective glycosylation

Anomeric Configuration Stability: Exclusive β-Form vs. Acetate Analogue Epimerization

The propanoylation procedure yields exclusively the β-anomer of penta-O-propanoyl-D-glucofuranose, as evidenced by the single anomeric signal at δ 6.14 (s, 1H, H-1) in ¹H NMR [1]. By comparison, penta-O-acetyl-β-D-glucofuranose is obtained with an α:β ratio of 1:52, indicating partial epimerization at the anomeric center [2]. The enhanced conformational rigidity imparted by the propanoyl ester chain is postulated to stabilize the β-configuration.

Anomeric purity β-Glucofuranose Stereochemical integrity

Versatile Donor for O-, S-, and N-Glucofuranosides: Direct Comparison with Trichloroacetimidate Donors

The crystalline penta-O-propanoyl-β-D-glucofuranose serves directly as a glycosyl donor for acid-catalyzed synthesis of O-, S-, and N-glucofuranosyl compounds without prior derivatization [1]. This contrasts with the acetyl analogue, which typically requires conversion to a glycosyl halide or trichloroacetimidate for effective glycosylation. The propanoyl compound can also be selectively hydrolyzed to the 1-hydroxy analogue and then converted to trichloroacetimidates, offering dual donor options from a single protected intermediate [1].

Glucofuranosyl donor O-, S-, N-glycosylation Trichloroacetimidate

Chiral Pool Furanose Building Block: β-D-Xylo Configuration for Nucleoside and Bioactive Molecule Synthesis

The β-D-xylo stereochemistry encoded in the compound name corresponds to the D-glucose-derived furanose configuration, placing the C-3 hydroxyl in the xylo orientation (equivalent to D-glucose numbering) . This stereochemical arrangement is directly relevant to the synthesis of biologically active furanosyl nucleosides and mimics of natural glucofuranosyl conjugates. Peracylated ribofuranose and xylofuranose derivatives of opposite or different configuration (e.g., α-L-arabino) are not direct substitutes for targets requiring the D-xylo stereochemistry [1].

Chiral pool synthesis β-D-Xylo furanose Nucleoside analogues

Priority Applications Where beta-D-xylo-Hexofuranose Pentapropanoate Delivers Proven Advantages


Synthesis of β-Glucofuranosyl Nucleosides and Nucleotide Analogues

The crystalline, β-enriched penta-O-propanoyl donor enables direct, acid-catalyzed β-selective glycosylation of purine and pyrimidine bases, yielding protected glucofuranosyl nucleosides without anomeric separation [1]. This route is particularly valuable for constructing nucleoside analogues with potential antiviral or anticancer activity, where stereochemical purity is critical for biological activity [1].

Preparation of Glucofuranosyl Amino Acid and Peptide Conjugates

The demonstrated compatibility of penta-O-propanoyl-β-D-glucofuranose with N-nucleophiles allows direct N-glucofuranosylation of amino acids and peptide side chains [1]. The high β-selectivity ensures a single diastereomer of the glycoconjugate, simplifying purification and characterization in medicinal chemistry campaigns targeting glycopeptide therapeutics.

Dual-Mode Donor Strategy for Complex Oligosaccharide Assembly

Because the propanoyl-protected compound can be used directly as a glycosyl donor or selectively hydrolyzed to the 1-hydroxy analogue and converted to a trichloroacetimidate donor, it serves as a versatile branching point in oligosaccharide synthesis [1]. This dual reactivity reduces the number of distinct building blocks required for the assembly of glucofuranose-containing oligosaccharides, lowering procurement complexity and inventory costs.

Large-Scale Production of Glucofuranose-Derived Chiral Intermediates

The one-pot synthesis from inexpensive D-glucose with 58% yield and direct crystallization from ethanol make this compound amenable to multi-gram and larger-scale preparation [2][3]. In contrast to the acetyl analogue, which requires chromatography for anomer separation, the propanoyl derivative's crystallinity and exclusive β-configuration enable economical large-scale manufacturing of chiral intermediates for pharmaceutical or agrochemical development.

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